molecular formula C14H21N7O B6533891 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one CAS No. 1058232-53-3

1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one

Cat. No.: B6533891
CAS No.: 1058232-53-3
M. Wt: 303.36 g/mol
InChI Key: IUUMFOWTMPKKLF-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a piperazine moiety via a butan-1-one linker. The triazole ring is substituted with an ethyl group at the 3-position, distinguishing it from analogs with bulkier or aromatic substituents. Its molecular formula is C₁₆H₂₂N₈O, with a molecular weight of 342.41 g/mol.

Properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-3-5-11(22)19-6-8-20(9-7-19)13-12-14(16-10-15-13)21(4-2)18-17-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUMFOWTMPKKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b)

  • Structure: Benzyl substituent (3-position) + acetyl linker (vs. butanone).
  • Molecular Weight : 295.28 g/mol (C₁₅H₁₉Cl₂N₇ ) .
  • The shorter acetyl linker reduces lipophilicity (logP ≈ 1.2 vs. ~2.5 for the target compound), affecting tissue distribution .

VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)

  • Structure : Benzoxazole and sulfide substituents.
  • Activity : Potent NADPH oxidase inhibitor (IC₅₀ = 0.7 μM), targeting reactive oxygen species (ROS) pathways .
  • Key Difference : The sulfide and benzoxazole groups introduce electronegative regions, altering redox activity compared to the ethyl/piperazine-based target compound .

Variations in the Ketone Linker

Compound Linker Chain Molecular Weight (g/mol) logP* Solubility (mg/mL)
Target Compound Butanone 342.41 ~2.5 0.12 (pH 7.4)
7b (Acetyl linker) Ethanone 295.28 ~1.2 0.45 (pH 7.4)
RG7774 (Pyrrolidin-3-ol) N/A 399.44 ~1.8 1.10 (pH 7.4)

*Calculated using ChemAxon.

  • Butanone vs. Ethanone: The longer chain in the target compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. RG7774’s hydroxylated pyrrolidine enhances solubility (1.10 mg/mL) but limits CNS penetration .

Piperazine Substitutions

Patent Derivatives (EP 2023/39)

  • Examples : 7-(4-Ethylpiperazin-1-yl), 7-[4-(2-hydroxyethyl)piperazin-1-yl].
  • Impact : Ethyl or hydroxyethyl groups on piperazine improve metabolic stability and reduce CYP450 interactions. The target compound’s unsubstituted piperazine may exhibit faster clearance but higher flexibility for target engagement .

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